R-羟基托吡酯

描述

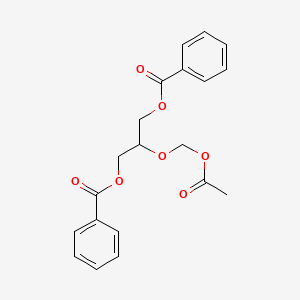

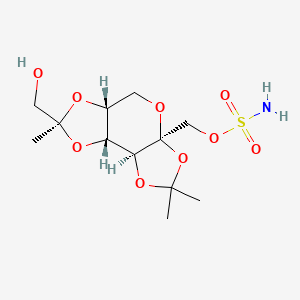

R-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It has an average mass of 355.361 Da and a monoisotopic mass of 355.093689 Da . It is used in the field of neurology research .

Synthesis Analysis

The synthesis of topiramate, which is closely related to R-Hydroxy Topiramate, involves multiple steps. One process involves reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride in the presence of sodium hydride using dimethylformamide (DMF) as solvent . Another process involves the formation of a chlorosulfate ester, which is then treated with a metal azide and finally reduced . These processes are complex and require careful control of conditions .Molecular Structure Analysis

R-Hydroxy Topiramate has a complex molecular structure. It has 10 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 144 Ų, and it has a molar refractivity of 75.9±0.4 cm³ .Chemical Reactions Analysis

Topiramate, a related compound, has been analyzed using high-performance liquid chromatography (HPLC) methods for quantitative analysis . These methods take into account the lack of chromophoric moieties on its structure and use various detection techniques, including derivatization with fluorescent moieties and UV-absorbing moieties, conductivity detection, evaporative light scattering detection, refractive index detection, chemiluminescent nitrogen detection, and MS detection .Physical And Chemical Properties Analysis

R-Hydroxy Topiramate has a density of 1.4±0.1 g/cm³, a boiling point of 492.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its flash point is 251.7±31.5 °C, and it has an index of refraction of 1.513 .科学研究应用

神经保护作用:托吡酯已证明对视网膜中的兴奋性和缺血性损伤具有保护作用,这可能对治疗视网膜疾病(如中心视网膜动脉阻塞、糖尿病视网膜病变和青光眼)有意义 (Yoneda 等人,2003).

抗癫痫特性:托吡酯被认为是一种广谱抗惊厥药,最初是在寻找新的抗糖尿病药物的项目中发现的。它主要作为神经稳定剂发挥作用,通过减弱脑神经元通路的兴奋性 (Maryanoff,2009).

抑制钙内流:该药物抑制 AMPA 和 Kainate 受体介导的钙内流,这些受体存在于各种类型的神经元培养物中,可能有助于其抗癫痫和神经保护特性 (Poulsen 等人,2004).

对酸碱平衡的影响:托吡酯可通过损害肾小管中的 HCO3- 重吸收和 H+ 排泄来引起代谢性酸中毒,导致混合性肾小管酸中毒 (Mirza 等人,2009).

调节杏仁核兴奋性:该药物通过抑制主要神经元上的 GluK1 (GluR5) kainate 受体和正向调节 GABAA 受体来降低基底外侧杏仁核的兴奋性,这可能有助于其在癫痫中的治疗作用 (Braga 等人,2009).

对认知功能的影响:托吡酯与认知功能受损有关,尤其是影响言语处理,在开具这种药物时应考虑这一点 (Thompson 等人,2000).

用于治疗酒精中毒:它已显示出治疗酒精中毒的潜力,作为一种 GABA 能药物 (Johnson 等人,2005).

脑内 GABA 增加:托吡酯显著增加人脑中的 GABA 浓度,这对其抗惊厥作用至关重要 (Kuzniecky 等人,1998).

对症性癫痫的疗效:它已被证明对治疗各种病因的成年患者的症候性癫痫有效,既可用作单一疗法,也可作为辅助疗法 (Lu 等人,2009).

血脑屏障破坏:托吡酯与血脑屏障破坏和急性闭角型青光眼有关 (Tran 等人,2006).

碳酸酐酶同工酶的抑制:托吡酯作为各种碳酸酐酶同工酶的抑制剂,这与其作用机制有关 (Dodgson 等人,2000).

与钙通道的相互作用:与 L 型钙通道的相互作用是其抗癫痫活性的一个重要方面 (Russo 等人,2004).

癫痫儿童的血清素水平:托吡酯可能会影响血清素代谢,如癫痫儿童血浆血清素水平升高所观察到的 (Grosso 等人,2008).

攻击性管理:它通过靶向腹外侧导水管周围灰区来抑制攻击性行为 (Chou,2020).

治疗可卡因依赖的局限性:托吡酯可能会增加可卡因的奖励特性,从而限制其在治疗可卡因依赖中的用途 (Arenas 等人,2016).

偏头痛先兆预防:初步研究表明其在治疗偏头痛先兆方面有效 (Lampl 等人,2004).

酒精消耗调节:纳曲酮与托吡酯联合使用可减少乙醇消耗和饮酒动机,对酒精消耗治疗有影响 (Navarrete 等人,2014)。

作用机制

Target of Action

R-Hydroxy Topiramate, also known as Topiramate, is a second-generation antiepileptic drug . It primarily targets several components in the nervous system:

- Sodium and Calcium Voltage-Gated Channels : Topiramate blocks these channels, which play a crucial role in the propagation of action potentials in neurons .

- Glutamate Receptors : It inhibits these receptors, which are responsible for the majority of excitatory neurotransmission in the brain .

- Gamma-Aminobutyric Acid (GABA) Receptors : Topiramate enhances these receptors, which mediate inhibitory neurotransmission .

- Carbonic Anhydrase : It inhibits certain isozymes of this enzyme .

Mode of Action

Topiramate interacts with its targets to prevent seizures and migraines. By blocking sodium and calcium channels, it inhibits the propagation of action potentials, reducing neuronal excitability . The inhibition of glutamate receptors further decreases excitatory neurotransmission . Conversely, the enhancement of GABA receptors increases inhibitory neurotransmission, providing a counterbalance . The inhibition of carbonic anhydrase could contribute to its anticonvulsant effects .

Biochemical Pathways

Topiramate’s actions on its targets affect several biochemical pathways. The blocking of sodium and calcium channels and the inhibition of glutamate receptors decrease excitatory neurotransmission . The enhancement of GABA receptors increases inhibitory neurotransmission . These actions collectively contribute to a decrease in neuronal hyperexcitability, a common characteristic of seizures.

Pharmacokinetics

Topiramate’s pharmacokinetics exhibit substantial inter-individual variability . Factors such as age, renal function, and concomitant medications can affect its clearance . The estimated clearance of Topiramate without covariate effects ranges from 1.15 to 2.25 L/h .

Result of Action

The molecular and cellular effects of Topiramate’s action primarily involve a reduction in neuronal excitability, which helps to control seizures and prevent migraines . Additionally, it has been found to effectively reduce insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .

Action Environment

Environmental factors such as concomitant medications, weight, age, and renal function can influence the action, efficacy, and stability of Topiramate . For instance, co-administration with certain medications can affect its clearance . Therefore, these factors should be considered when prescribing and monitoring Topiramate therapy.

安全和危害

未来方向

属性

IUPAC Name |

[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-FBHFSLSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652615 | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-Hydroxy Topiramate | |

CAS RN |

198215-62-2, 198215-60-0 | |

| Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Hydroxy topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-HYDROXY TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)